molecular formula C15H15N3O2 B13844524 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline CAS No. 84570-89-8

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13844524
CAS No.: 84570-89-8
M. Wt: 269.30 g/mol
InChI Key: OGCUASVESUFADR-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 4-nitrobenzaldehyde with 4-methyl-1,2,3,4-tetrahydroquinazoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, amino-substituted compounds, and other functionalized heterocycles .

Scientific Research Applications

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-nitrophenyl isothiocyanate
  • 4-Methyl-2-nitrophenyl isocyanate
  • Thiazole derivatives

Uniqueness

4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and a unique scaffold that can be exploited for various applications in scientific research and industry .

Properties

CAS No.

84570-89-8

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3

InChI Key

OGCUASVESUFADR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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